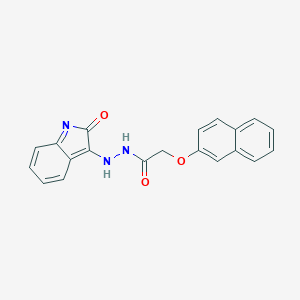![molecular formula C16H18N2O3S B230179 N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B230179.png)
N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetamide, commonly known as DASA-58, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DASA-58 is a small molecule inhibitor of the protein kinase D (PKD), a family of serine/threonine kinases that play a crucial role in various cellular processes such as proliferation, differentiation, and apoptosis.
Wirkmechanismus
DASA-58 inhibits N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetamide by binding to its ATP-binding site, thereby preventing its activation and downstream signaling. N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetamide is known to regulate various cellular processes such as cell proliferation, differentiation, and apoptosis by phosphorylating its downstream targets. Inhibition of N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetamide by DASA-58 leads to the inhibition of these cellular processes and induction of apoptosis.
Biochemical and Physiological Effects
DASA-58 has been shown to have various biochemical and physiological effects. In cancer cells, DASA-58 induces apoptosis and inhibits cell proliferation by inhibiting N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetamide signaling. Inflammatory cells, DASA-58 inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, DASA-58 has been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function.
Vorteile Und Einschränkungen Für Laborexperimente
DASA-58 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good solubility in aqueous solutions. Additionally, DASA-58 has been extensively studied in various in vitro and in vivo models, making it a reliable tool for studying N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetamide signaling. However, DASA-58 has some limitations, such as its potential off-target effects and lack of selectivity for different N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetamide isoforms.
Zukünftige Richtungen
For the study of DASA-58 include the development of more selective inhibitors and exploring its potential therapeutic applications in other diseases.
Synthesemethoden
The synthesis of DASA-58 involves a multistep process that starts with the reaction of 2,5-dimethylphenylsulfonyl chloride with 4-aminophenylacetic acid to form N-(4-aminophenyl)acetamide. This intermediate is then reacted with N-chlorosuccinimide and triethylamine to form N-(4-chlorophenyl)acetamide. Finally, the reaction of N-(4-chlorophenyl)acetamide with 2,5-dimethylphenylsulfonamide in the presence of potassium carbonate and copper powder yields DASA-58.
Wissenschaftliche Forschungsanwendungen
DASA-58 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, cardiovascular diseases, and inflammatory disorders. N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetamide is known to play a crucial role in the progression of cancer by promoting cell proliferation and survival. Inhibition of N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetamide by DASA-58 has been shown to induce apoptosis and inhibit the growth of cancer cells in vitro and in vivo. Additionally, DASA-58 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
Molekularformel |
C16H18N2O3S |
|---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
N-[4-[(2,5-dimethylphenyl)sulfonylamino]phenyl]acetamide |
InChI |
InChI=1S/C16H18N2O3S/c1-11-4-5-12(2)16(10-11)22(20,21)18-15-8-6-14(7-9-15)17-13(3)19/h4-10,18H,1-3H3,(H,17,19) |
InChI-Schlüssel |
HFECCWUBPKTUMC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



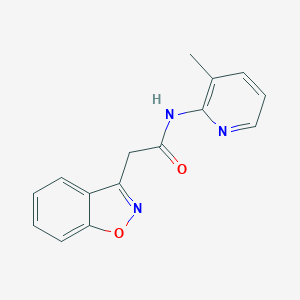
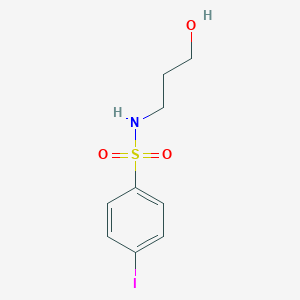
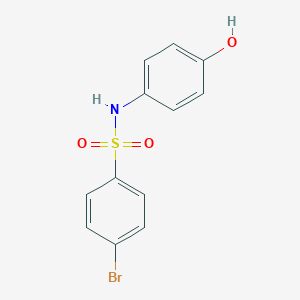
![2-(4-Bromophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B230140.png)
![1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane](/img/structure/B230142.png)
![1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B230144.png)
![1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B230145.png)
![1-{[1-(4-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230146.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine](/img/structure/B230147.png)
![1-[(4-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230150.png)
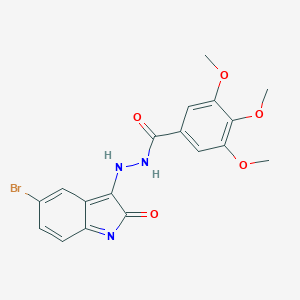

![N-[2-(Toluene-4-sulfonylamino)-phenyl]-acetamide](/img/structure/B230156.png)
